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N6-Etheno 2'-deoxyadenosine

Fluorescence spectroscopy Nucleoside analogs Biophysical probes

N6-Etheno 2'-deoxyadenosine (εdA; CAS 68498-25-9) is a defined exocyclic DNA adduct with a fused imidazo[2,1-i]purine ring that blocks canonical Watson-Crick pairing, unlike unmodified dA. Its high quantum yield (Φ=0.53) and large Stokes shift (110 nm) enable direct label-free fluorescence detection. It serves as a specific substrate for human MPG/AAG glycosylase and a benchmark for translesion synthesis assays (predominant A→G mutation). Procure this ≥98% pure standard for reproducible oxidative-stress biomarker quantification, real-time repair kinetics, and site-specific oligonucleotide studies.

Molecular Formula C12H13N5O3
Molecular Weight 275.26 g/mol
Cat. No. B1231776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Etheno 2'-deoxyadenosine
Synonyms1,N(6)-deoxyethenoadenosine
1,N(6)-ethenodeoxyadenosine
1,N2-etheno-2'-deoxyguanosine
1,N6-etheno-2'-deoxyadenosine
2'-deoxy-2-deuteroethenoadenosine
Molecular FormulaC12H13N5O3
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O
InChIInChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2
InChIKeyXQQIMTUYVDUWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Etheno 2′-deoxyadenosine: A Structurally Distinct Fluorescent Nucleoside Analog for DNA Damage and Repair Research


N6-Etheno 2′-deoxyadenosine (εdA; CAS 68498-25-9) is an exocyclic DNA adduct and nucleoside analog characterized by a fused imidazo[2,1-i]purine ring system that disrupts canonical Watson-Crick base pairing [1]. It is formed endogenously via reactions between 2′-deoxyadenosine and lipid peroxidation products such as 4-hydroxy-2-nonenal (HNE), and exogenously following exposure to vinyl chloride or ethyl carbamate [2]. As a result, εdA serves as a quantitative biomarker for oxidative stress, chronic inflammation, and genotoxic exposure, with ultrasensitive detection methods capable of quantifying as few as five adducts per 10^10 parent nucleotides in human tissues [3].

Why Unmodified 2′-Deoxyadenosine or Other Etheno Adducts Cannot Substitute for N6-Etheno 2′-deoxyadenosine


Unmodified 2′-deoxyadenosine (dA) cannot functionally substitute for εdA because the etheno bridge completely blocks normal Watson-Crick pairing of the εA base with thymine, leading to replication arrest by high-fidelity polymerases [1]. Among etheno-class adducts, εdA, 3,N4-etheno-2′-deoxycytidine (εdC), and 1,N2-etheno-2′-deoxyguanosine (1,N2-εdG) differ substantially in their repair mechanisms, substrate specificity for DNA glycosylases, and the specific mutational spectra they induce in vivo [2]. Consequently, procurement or experimental substitution without consideration of these specific biochemical and genetic properties will yield non-comparable data across mutation, repair, and biomarker quantification studies.

Quantitative Differentiation of N6-Etheno 2′-deoxyadenosine: Fluorescence, Polymerase Inhibition, and Repair Kinetics


Fluorescence Quantum Yield and Stokes Shift vs. Unmodified 2′-Deoxyadenosine

εdA exhibits strong fluorescence (λ_exc 300 nm, λ_em 410 nm at pH 7.0) with a Stokes shift of 110 nm and a quantum yield of Φ=0.53, enabling selective excitation and detection even in the presence of protein autofluorescence, whereas unmodified 2′-deoxyadenosine is essentially non-fluorescent under comparable conditions .

Fluorescence spectroscopy Nucleoside analogs Biophysical probes

Replication Blockade: εdA Inhibits DNA Synthesis by 80–90% in E. coli

In an in vivo E. coli model using site-specifically modified plasmids, a single εdA adduct inhibited DNA synthesis by approximately 80–90% relative to unmodified control DNA, demonstrating its potency as a replication-blocking lesion [1]. This contrasts with many other exocyclic adducts, such as 8-oxo-dG, which are bypassed more efficiently by replicative polymerases [2].

DNA replication Translesion synthesis Polymerase fidelity

Ambiguous Base Pairing: εdATP Substitutes for dATP, dGTP, and dCTP During Primer Elongation

In primer elongation assays catalyzed by E. coli DNA polymerase I (Klenow fragment), εdATP substituted for dATP (inefficiently) and also exhibited detectable substitution for both dGTP and dCTP, confirming that the εA base exhibits ambiguous base pairing properties beyond simple A→T mispairing [1]. By contrast, unmodified dATP shows high specificity for templating thymine only [2].

Nucleotide incorporation DNA polymerase Mutagenesis mechanism

Repair Glycosylase Kinetics: Human MPG Excision Rate for εA Is Lower Than for 3-Methyladenine

Recombinant human N-methylpurine-DNA glycosylase (MPG) excises εA from εdA-containing DNA, but with lower catalytic efficiency than its preferred substrate 3-methyladenine. Mouse MPG shows a distinct substrate preference profile, removing 7-methylguanine and 3-methylguanine at ~2- to 3-fold higher rates than human MPG when activities are normalized to 3-methyladenine excision [1]. Additionally, the N-glycosidic bond stability of εdA is approximately 20-fold lower than that of unmodified dA at neutral pH, leading to spontaneous depurination at a rate of 2–3% per week at 37 °C [2].

Base excision repair DNA glycosylase Substrate specificity

Mutational Spectrum: εdA Induces A→T, A→G, and A→C Mutations in Human Cells

When a single εdA adduct was site-specifically incorporated into codon 61 of the ras gene and replicated in human cells, the adduct induced A→T, A→G, and A→C mutations. In COS7 mammalian cells, the frequency of targeted mutations reached 70%, with εdA→dG transitions comprising 63% of all mutations [1]. This spectrum and high mutagenic efficiency contrast with the behavior of εdC, which exhibits a distinct mutational signature and repair pathway preference [2].

Site-specific mutagenesis DNA adduct Carcinogenesis

Biomarker Detection Sensitivity: 5 Adducts per 10^10 Nucleotides Quantified via 32P-Postlabeling

Ultrasensitive combined immunopurification and 32P-postlabeling analysis enables detection of εdA at levels as low as five adducts per 10^10 parent nucleotides, requiring only 5–10 μg of human tissue or white blood cell DNA [1]. In contrast, stable isotope dilution nanoflow LC-MS/MS methods achieve simultaneous quantification of εdA, εdC, and N2,3-εdG but with typical detection limits in the range of 0.1–1 adducts per 10^8 nucleotides, demonstrating that assay selection profoundly impacts the sensitivity and multiplexing capacity for εdA measurement [2].

Biomarker quantification DNA adductomics Exposure assessment

Validated Application Scenarios for N6-Etheno 2′-deoxyadenosine in Genotoxicity, Repair, and Biomarker Studies


Fluorescence-Based Real-Time Monitoring of DNA Adduct Formation and Repair Kinetics

The high quantum yield (Φ=0.53) and large Stokes shift (110 nm) of εdA enable direct, label-free fluorescence detection of adduct formation without secondary fluorophores. This property is leveraged in steady-state fluorescence assays and time-resolved spectroscopy to monitor the kinetics of DNA damage induction by lipid peroxidation products or chemical carcinogens, as well as the subsequent repair by base excision repair glycosylases, in real time [1]. The availability of εdA phosphoramidite building blocks further enables site-specific incorporation into oligonucleotides for precise structural and kinetic studies [2].

Site-Specific Mutagenesis and Translesion Synthesis Assays

εdA-containing oligonucleotides, synthesized using mild solid-phase phosphoramidite chemistry, are employed as defined templates to study translesion synthesis (TLS) by Y-family DNA polymerases (e.g., Pol η, Pol κ, Pol ι, and Rev1) and to quantify mutation frequencies and spectra in bacterial, yeast, and mammalian cell systems [1]. The well-characterized mutation spectrum of εdA (A→T, A→G, A→C, with A→G predominating at 63% in mammalian cells) provides a reliable benchmark for validating TLS assays and for comparing the fidelity of different DNA polymerases [2].

Quantitative Biomarker for Oxidative Stress and Carcinogen Exposure in Human Studies

εdA is quantified in human tissues (liver, colon, pancreas), white blood cells, and urine using ultrasensitive 32P-postlabeling or immunoaffinity-LC-MS/MS methods as a biomarker of lipid peroxidation–derived DNA damage, chronic inflammation, and exposure to genotoxic agents such as vinyl chloride and ethyl carbamate [1]. Detection limits as low as 5 adducts per 10^10 nucleotides enable the measurement of baseline εdA levels in healthy individuals, facilitating epidemiological studies of cancer risk, atherosclerosis, and neurodegenerative disease progression [2].

DNA Glycosylase Activity Assays and Base Excision Repair Mechanism Studies

εdA serves as a specific substrate for measuring the activity of human N-methylpurine-DNA glycosylase (MPG/AAG) and related bacterial glycosylases (e.g., AlkA) in both in vitro biochemical assays and cellular repair studies. The differential excision kinetics of εA by human versus mouse MPG, and the 20-fold reduced N-glycosidic bond stability of εdA relative to dA, make this adduct particularly useful for species-specific DNA repair research and for investigating the role of spontaneous depurination in mutagenesis [1]. Crystallographic structures of human AAG complexed with εA-containing DNA further support structure–function analyses of base excision repair [2].

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